1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide” is a chemical compound with the molecular formula C7H13BrN2O2 . It is also known as “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” with a CAS Number of 37623-20-4 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” is 1S/C9H16N2O2.BrH/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9;/h7,10H,2-6H2,1H3,(H,11,12);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The molecular weight of “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” is 265.15 . It is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for their antihypertensive activity, revealing significant effects in lowering blood pressure. The compounds demonstrated alpha-adrenergic blocking properties, indicating their potential use in the treatment of hypertension (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one exhibited potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits. These effects suggest their application in treating neurodegenerative diseases and cognitive disorders (Tóth et al., 1997).
Chronic Kidney Disease Treatment
The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives as potent soluble epoxide hydrolase inhibitors highlights their potential as orally active drug candidates for treating chronic kidney diseases. These compounds demonstrated effectiveness in reducing serum creatinine levels in a rat model, showcasing their therapeutic potential (Kato et al., 2014).
Learning and Memory Enhancement
The compound RGH-2716, a novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative, was shown to improve learning processes and mitigate memory deficits in both young and aged rats. It suggests applications in addressing cognitive impairments associated with aging and neurological conditions (Paróczai et al., 1998).
Muscarinic Agonists for Dementia
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds were studied for their potential as M1 muscarinic agonists, which could be beneficial for the symptomatic treatment of dementia, including Alzheimer's disease. These compounds have shown varying degrees of efficacy in enhancing muscarinic cholinergic activity (Tsukamoto et al., 1995).
Safety and Hazards
The safety information for “2-ethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrobromide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis, a form of programmed cell death .
Mode of Action
It’s suggested that similar compounds inhibit ripk1, thereby preventing the initiation of necroptosis . This inhibition likely occurs through the compound binding to RIPK1, preventing it from phosphorylating downstream targets and initiating the necroptotic pathway .
Biochemical Pathways
The biochemical pathways affected by EN300-6472952 are likely related to necroptosis, given the compound’s potential inhibition of RIPK1 . Necroptosis is a form of programmed cell death distinct from apoptosis, and its dysregulation has been implicated in various pathological conditions, including inflammatory diseases and cancer .
Result of Action
The molecular and cellular effects of EN300-6472952’s action are likely related to its potential inhibition of necroptosis . By inhibiting RIPK1, the compound may prevent the initiation of necroptosis, thereby reducing cell death and potentially alleviating the symptoms of diseases associated with dysregulated necroptosis .
Propriétés
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.BrH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOWFAVJKBCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.